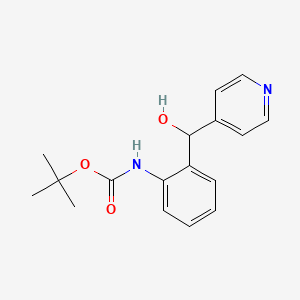

tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate

CAS No.:

Cat. No.: VC15809619

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O3 |

|---|---|

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | tert-butyl N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21) |

| Standard InChI Key | YXEXJROVBFAKQS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of three primary components:

-

tert-Butoxycarbonyl (Boc) Group: A widely used amine-protecting group in organic synthesis, imparting stability to the carbamate functionality under acidic conditions .

-

Phenyl Ring: Substituted at the 2-position with a hydroxypyridinylmethyl group, introducing stereoelectronic effects that influence reactivity and intermolecular interactions.

-

Hydroxypyridinylmethyl Moiety: A pyridin-4-yl group linked via a hydroxymethylene bridge, contributing to hydrogen-bonding capabilities and potential metal coordination .

The spatial arrangement of these groups is critical for the molecule’s physicochemical behavior. Computational models suggest that the pyridine ring adopts a planar conformation, while the hydroxymethylene bridge allows rotational flexibility .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 300.35 g/mol | |

| Hydrogen Bond Donors | 2 (NH and OH groups) | |

| Hydrogen Bond Acceptors | 3 (carbonyl O, pyridine N, OH) | |

| Rotatable Bonds | 8 |

Synthesis and Reaction Pathways

Boc Protection Strategies

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate () under mild conditions. In a representative procedure :

-

A primary or secondary amine reacts with in glycerol at room temperature.

-

The reaction is monitored by TLC until amine consumption is complete.

-

The product is extracted with pet ether/ethyl acetate (9:1) and purified via chromatography.

For tert-butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate, a plausible synthesis involves:

-

Boc Protection: Reacting 2-aminophenol with to form tert-butyl (2-hydroxyphenyl)carbamate .

-

Mannich Reaction: Introducing the pyridinylmethyl group via condensation with pyridine-4-carbaldehyde and a reducing agent (e.g., NaBH) to yield the hydroxymethylene bridge .

Critical Reaction Parameters:

-

Solvent System: Tetrahydrofuran (THF)/ethanol mixtures facilitate solubility of intermediates .

-

Temperature: Reactions proceed optimally at 10–20°C to minimize side reactions .

-

Workup: Acidic aqueous conditions (e.g., HSO) neutralize excess reductants, followed by extraction and crystallization .

Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak () is expected at 301.35, with fragmentation patterns arising from loss of the tert-butyl group () and decarboxylation .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in polar aprotic solvents (e.g., DMSO, THF) .

-

LogP: Predicted value of 3.46 (similar to tert-butyl (2-methylphenyl)carbamate ), indicating moderate lipophilicity.

Thermal Stability

The Boc group decomposes at elevated temperatures (>150°C), releasing CO and isobutylene . Differential scanning calorimetry (DSC) would likely show an endothermic peak corresponding to this decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume